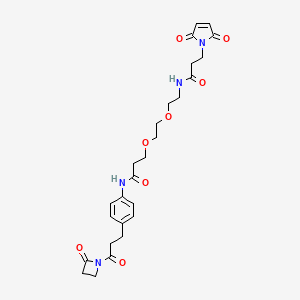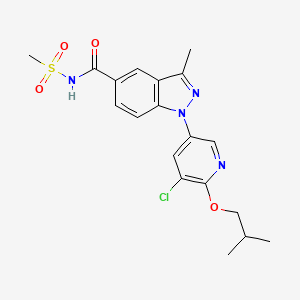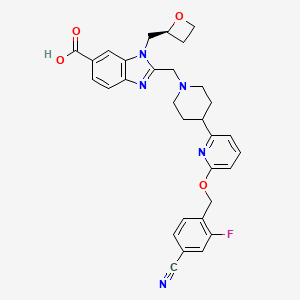
Danuglipron
Übersicht
Beschreibung
Danuglipron ist ein kleinmolekularer Agonist des Glucagon-like-Peptid-1-Rezeptors (GLP-1R), der von Pfizer entwickelt wurde. Derzeit wird er auf seine potenzielle Verwendung bei der Behandlung von Diabetes mellitus und Adipositas untersucht. Im Gegensatz zu Peptid-basierten GLP-1R-Agonisten ist this compound für die orale Verabreichung konzipiert, was eine bequemere Alternative für Patienten darstellt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Der Prozess beinhaltet typischerweise:
Bildung des Benzimidazol-Kerns: Dies beinhaltet die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat unter sauren Bedingungen.
Einführung des Oxetanrings: Dieser Schritt wird durch eine nucleophile Substitutionsreaktion erreicht, bei der ein geeignetes Oxetan-Vorläufer mit dem Benzimidazol-Zwischenprodukt umgesetzt wird.
Anlagerung des Piperidinrings: Dies beinhaltet die Reaktion des Benzimidazol-Oxetan-Zwischenprodukts mit einem Piperidinderivat unter basischen Bedingungen.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des substituierten Benzimidazols mit einem Pyridinderivat zur Bildung von this compound.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Danuglipron involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the oxetane ring: This step is achieved through a nucleophilic substitution reaction, where an appropriate oxetane precursor is reacted with the benzimidazole intermediate.
Attachment of the piperidine ring: This involves the reaction of the benzimidazole-oxetane intermediate with a piperidine derivative under basic conditions.
Final coupling: The final step involves coupling the substituted benzimidazole with a pyridine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
Danuglipron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und Derivate von this compound, die in weiteren Syntheseschritten oder für analytische Zwecke verwendet werden .
Wissenschaftliche Forschungsanwendungen
Danuglipron hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Modellverbindung für die Untersuchung kleinmolekularer GLP-1R-Agonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Medizin: Befindet sich in klinischen Studien zur Behandlung von Typ-2-Diabetes und Adipositas. .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den GLP-1-Rezeptor bindet, der an der Glukosehomöostase beteiligt ist. Nach der Bindung stimuliert es die Freisetzung von Insulin und hemmt die Freisetzung von Glucagon, was zu niedrigeren Blutzuckerspiegeln führt. Zusätzlich verlangsamt es die Magenentleerung und fördert die Sättigung, was zur Gewichtsabnahme beiträgt .
Wirkmechanismus
Danuglipron exerts its effects by binding to the GLP-1 receptor, which is involved in glucose homeostasis. Upon binding, it stimulates the release of insulin and inhibits the release of glucagon, leading to lower blood glucose levels. Additionally, it slows gastric emptying and promotes satiety, contributing to weight loss .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lotiglipron: Ein weiterer kleinmolekularer GLP-1R-Agonist, der von Pfizer entwickelt wurde.
Orforglipron: Ein GLP-1R-Agonist, der von Eli Lilly entwickelt wurde und sich derzeit in Phase-III-klinischen Studien für Adipositas befindet
Einzigartigkeit
Danuglipron ist aufgrund seiner oralen Bioverfügbarkeit und Stabilität im Vergleich zu Peptid-basierten GLP-1R-Agonisten einzigartig. Es bietet eine bequemere Verabreichungsroute und hat in klinischen Studien eine gute Wirksamkeit gezeigt .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBAKUMPISVZQP-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101457 | |
| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230198-02-2 | |
| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2230198-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danuglipron [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06882961 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16043 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANUGLIPRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN9IUI24GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



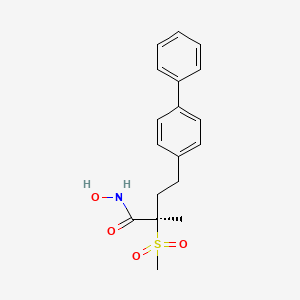
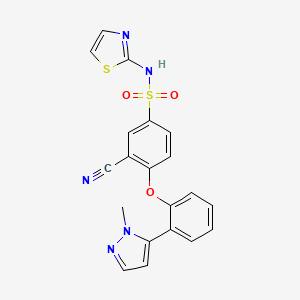
![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)
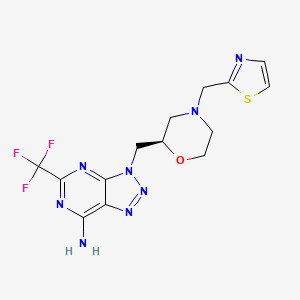

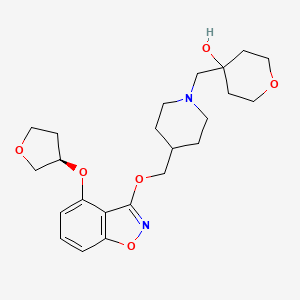
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)

![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)
